

# MYX1715: A Paradigm Shift in ADC Payload Technology, Outperforming Traditional Cytotoxins

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## Compound of Interest

Compound Name: MYX1715

Cat. No.: B15603940

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In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the quest for payloads that offer a wider therapeutic window and enhanced efficacy is paramount. **MYX1715**, a novel N-myristoyltransferase (NMT) inhibitor, is emerging as a superior ADC payload, demonstrating significant advantages over traditional cytotoxins such as monomethyl auristatin E (MMAE), maytansinoid DM1, and deruxtecan. This guide provides a comprehensive comparison, supported by preclinical data, to inform researchers, scientists, and drug development professionals on the distinctive attributes of **MYX1715**.

## Executive Summary

**MYX1715**-based ADCs have shown exceptional potency, a potent bystander effect, and a favorable safety profile in preclinical studies. Unlike traditional payloads that primarily target tubulin polymerization or induce DNA damage, **MYX1715** introduces a novel mechanism of action by inhibiting N-myristoyltransferase, an enzyme crucial for the function of numerous proteins involved in cancer cell survival and oncogenic signaling. This unique mechanism contributes to its efficacy in tumors refractory to conventional payloads and its potential for a broader therapeutic index.

## Data Presentation: Comparative Performance of ADC Payloads

The following tables summarize the available preclinical data for **MYX1715** and traditional ADC payloads. It is important to note that direct head-to-head comparative studies are limited in the public domain; therefore, data has been aggregated from various sources.

Table 1: In Vitro Cytotoxicity of ADC Payloads

Payload	Mechanism of Action	Target Cell Line(s)	IC50 (nM)	Reference(s)
MYX1715	N-myristoyltransferase (NMT) inhibitor	LU0884, LU2511, SNU-620	9 - 44	<a href="#">[1]</a>
MMAE	Tubulin polymerization inhibitor	Various	Low nM to sub-nM	<a href="#">[2]</a> <a href="#">[3]</a>
DM1	Tubulin polymerization inhibitor	Various	Low nM	<a href="#">[2]</a>
Deruxtecan (DXd)	Topoisomerase I inhibitor	Various	Low nM	<a href="#">[4]</a>

Note: IC50 values are highly dependent on the specific ADC construct, cell line, and experimental conditions.

Table 2: In Vivo Efficacy of ADC Payloads

Payload	ADC Target	Cancer Model(s)	Key Findings	Reference(s)
MYX1715 (NMTi)	HER2, TROP2, B7-H3	Breast, Gastric, Prostate Cancer Xenografts	Complete and durable tumor regressions; efficacy in models unresponsive to topoisomerase inhibitors.	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
MMAE	Various	Various Xenografts	Significant tumor growth inhibition and regressions.	<a href="#">[8]</a>
DM1	HER2	Breast Cancer Xenografts	Tumor growth inhibition.	<a href="#">[9]</a>
Deruxtecan (DXd)	HER2	Breast, Gastric, Lung Cancer Xenografts	Superior anti-tumor activity compared to other HER2-targeted ADCs.	<a href="#">[4]</a>

Table 3: Safety and Tolerability Profile of ADC Payloads

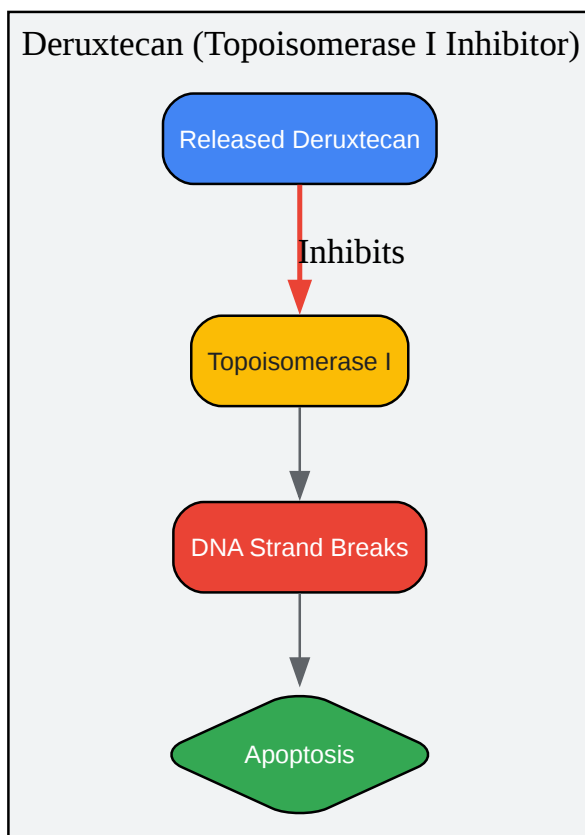
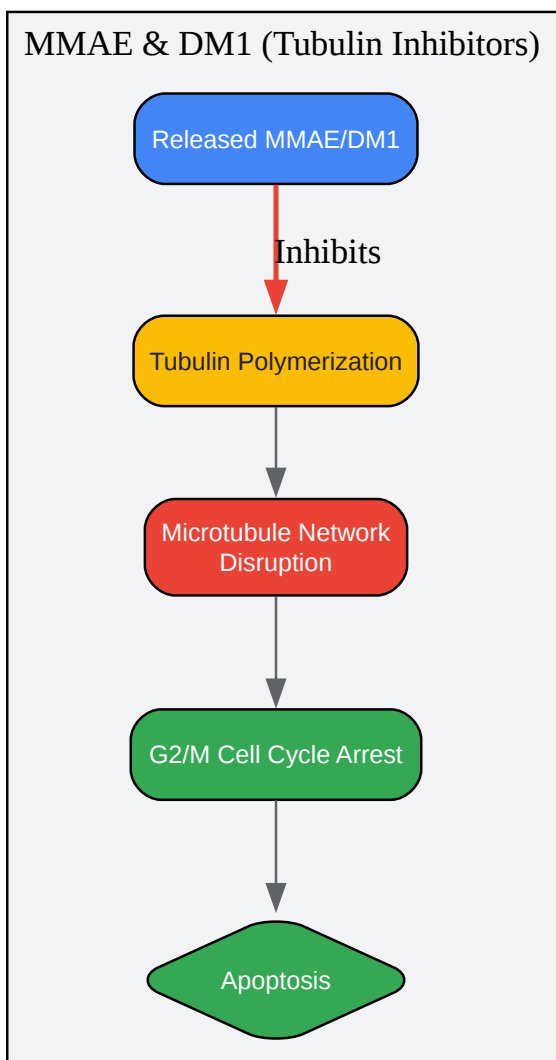
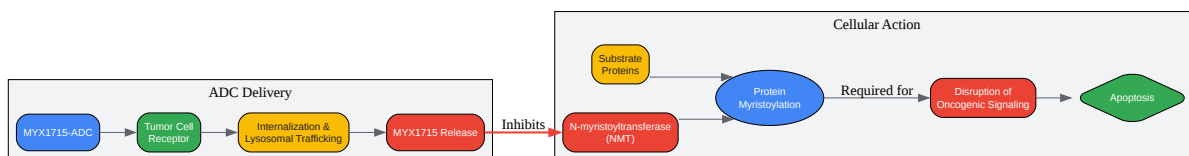
Payload	Key Safety Observations (Preclinical/Clinical)	Reference(s)
MYX1715 (NMTi)	Well-tolerated in mice and non-human primates at effective doses.	<a href="#">[5]</a> <a href="#">[7]</a>
MMAE	Hematologic toxicities (neutropenia, thrombocytopenia), peripheral neuropathy.	<a href="#">[10]</a> <a href="#">[11]</a>
DM1	Thrombocytopenia, hepatotoxicity.	<a href="#">[10]</a> <a href="#">[11]</a>
Deruxtecan (DXd)	Interstitial lung disease (ILD)/pneumonitis, nausea, hematologic toxicities.	<a href="#">[12]</a>

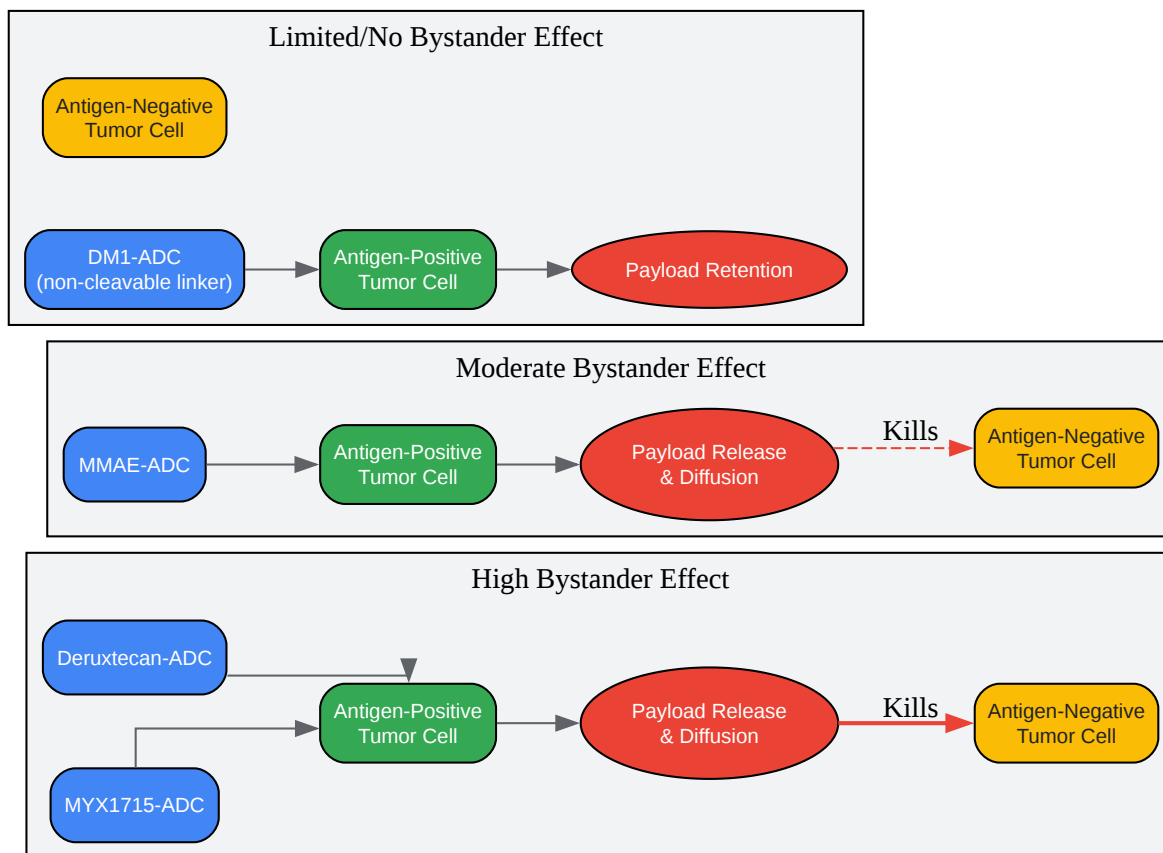
## Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of these payloads are central to their efficacy and safety profiles.

### MYX1715: A Novel Approach to Cancer Cell Apoptosis

**MYX1715** inhibits N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular proteins. This modification is critical for protein localization to membranes and for their involvement in key signaling pathways. Inhibition of NMT disrupts these pathways, leading to cancer cell death.





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